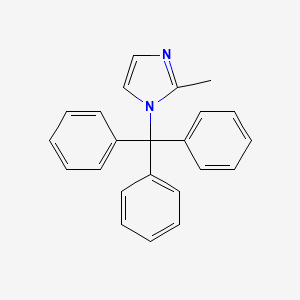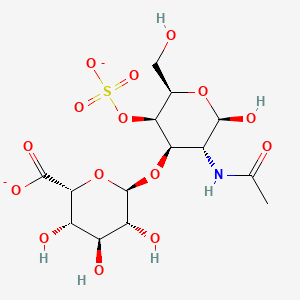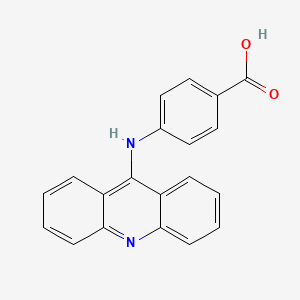
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide: is an organic compound that belongs to the class of amides It features a naphthalene ring substituted with a methoxy group and an amino group attached to a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxynaphthalene and (S)-2-aminopropanoic acid.
Formation of Amide Bond: The key step involves the formation of the amide bond between the amino group of (S)-2-aminopropanoic acid and the carboxyl group of 4-methoxynaphthalene. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of (2S)-2-amino-N-(4-hydroxynaphthalen-2-yl)propanamide.
Reduction: Formation of (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of biological probes for studying enzyme activity and protein interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: Explored for its use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide: A stereoisomer with different spatial arrangement of atoms.
(2S)-2-amino-N-(4-hydroxynaphthalen-2-yl)propanamide: An oxidized derivative with a hydroxyl group instead of a methoxy group.
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)butanamide: A homolog with an additional carbon in the amide chain.
Uniqueness
Stereochemistry: The (2S) configuration imparts specific stereochemical properties that can influence its biological activity.
Functional Groups: The presence of both amino and methoxy groups allows for diverse chemical modifications and applications.
Eigenschaften
CAS-Nummer |
4467-67-8 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C14H16N2O2/c1-9(15)14(17)16-11-7-10-5-3-4-6-12(10)13(8-11)18-2/h3-9H,15H2,1-2H3,(H,16,17)/t9-/m0/s1 |
InChI-Schlüssel |
HHHWOVLNFWAAAF-VIFPVBQESA-N |
SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
Kanonische SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
Piktogramme |
Health Hazard |
Sequenz |
A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-](/img/structure/B1605964.png)




